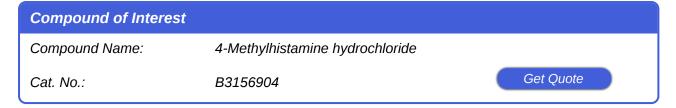


The Structure-Activity Relationship of 4-Methylhistamine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine is a crucial pharmacological tool for the study of histamine receptors, a family of G protein-coupled receptors (GPCRs) that mediate a wide array of physiological and pathological processes. As a derivative of the endogenous ligand histamine, 4-methylhistamine's structure has been pivotal in elucidating the distinct pharmacological profiles of the four histamine receptor subtypes (H1, H2, H3, and H4). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-methylhistamine, with a particular focus on its binding affinities, functional activities, and the downstream signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors in this field.

Structure-Activity Relationship of 4-Methylhistamine

The addition of a methyl group at the 4-position of the imidazole ring of histamine significantly alters its interaction with the different histamine receptor subtypes. This modification is key to its receptor selectivity profile.

At the Histamine H2 Receptor: 4-Methylhistamine is a potent and selective agonist for the H2 receptor.[1] The methyl group at the 4-position is well-accommodated within the H2 receptor binding pocket and is believed to play a role in the conformational changes required for receptor activation.[1] Computational models suggest that the N3-H tautomeric form of the 4-



methylhistamine monocation is recognized by the H2 receptor, initiating a proton relay event that triggers the receptor's response.[1]

At the Histamine H4 Receptor: Notably, 4-methylhistamine has been identified as the first potent and highly selective full agonist for the H4 receptor.[2][3][4] It exhibits significantly higher affinity and potency at the H4 receptor compared to H1, H2, and H3 receptors.[4][5] This selectivity makes 4-methylhistamine an invaluable tool for investigating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of immune and inflammatory responses.[6][7]

At Histamine H1 and H3 Receptors: 4-Methylhistamine displays considerably lower affinity and activity at H1 and H3 receptors compared to H2 and H4 receptors, highlighting the discriminatory power of the methyl substitution at the 4-position.[2][8]

Quantitative Data: Binding Affinities and Functional Activities

The following tables summarize the quantitative data for 4-methylhistamine's interaction with the four human histamine receptor subtypes.

Table 1: Binding Affinities (Ki) of 4-Methylhistamine at Human Histamine Receptors

Receptor Subtype	Radioligand	Ki (nM)	Reference
H1 Receptor	[3H]Mepyramine	>10,000	[2]
H2 Receptor	[125I]lodoaminopotent idine	1,400	[2]
H3 Receptor	[3H]Nα- methylhistamine	6,300	[2]
H4 Receptor	[3H]Histamine	50	[2][3][4]

Table 2: Functional Activities (EC50/pEC50) of 4-Methylhistamine at Human Histamine Receptors



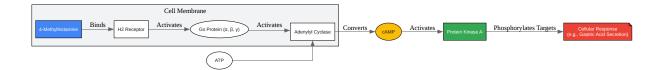
Receptor Subtype	Functional Assay	EC50 (nM) / pEC50	Intrinsic Activity (α)	Reference
H1 Receptor	-	-	-	-
H2 Receptor	-	-	-	-
H3 Receptor	[35S]GTPyS binding	>10,000	-	[2]
H4 Receptor	[35S]GTPyS binding	40 / 7.4 ± 0.1	1.0 (Full Agonist)	[2][3][4]

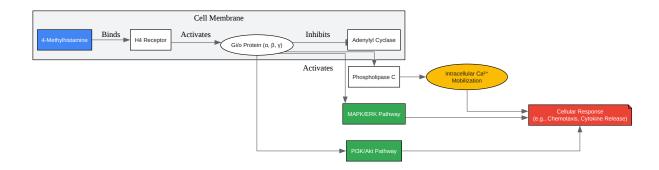
Signaling Pathways

4-Methylhistamine, by activating H2 and H4 receptors, triggers distinct downstream signaling cascades.

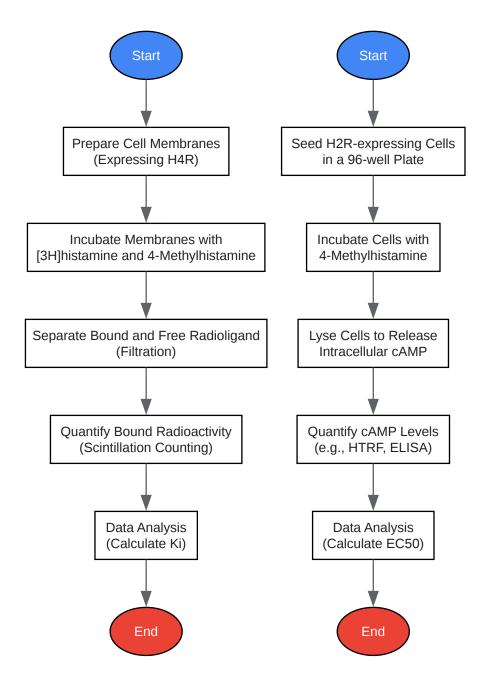
H2 Receptor Signaling: The histamine H2 receptor is canonically coupled to the Gs alpha subunit of the G protein.[9] Activation by an agonist like 4-methylhistamine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[9] This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as the stimulation of gastric acid secretion.[9]











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